REACTION_CXSMILES
|
[Br:1][C:2]([Br:5])([Cl:4])[Cl:3].[Sb](Cl)(Cl)[Cl:7].ClCl>>[Cl:7][C:2]([Cl:3])([Cl:4])[Br:5].[Br:1][C:2]([Br:5])([Cl:4])[Cl:3]
|
Name
|
|
Quantity
|
4.3 mol
|
Type
|
reactant
|
Smiles
|
BrC(Cl)(Cl)Br
|
Name
|
antimony trichloride
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated with atmospheric steam
|
Type
|
CUSTOM
|
Details
|
The resulting reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Br)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(Cl)(Cl)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]([Br:5])([Cl:4])[Cl:3].[Sb](Cl)(Cl)[Cl:7].ClCl>>[Cl:7][C:2]([Cl:3])([Cl:4])[Br:5].[Br:1][C:2]([Br:5])([Cl:4])[Cl:3]
|
Name
|
|
Quantity
|
4.3 mol
|
Type
|
reactant
|
Smiles
|
BrC(Cl)(Cl)Br
|
Name
|
antimony trichloride
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[Sb](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
2.2 mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
heated with atmospheric steam
|
Type
|
CUSTOM
|
Details
|
The resulting reaction
|
Type
|
TEMPERATURE
|
Details
|
The reaction temperature was maintained within the range of 107° to 118° C. for about 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
Bromine and low boiling organics were continuously distilled from the top of the condenser and condensed in an ice cooled trap
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(Br)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(Cl)(Cl)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |